2-(5-Methyl-2-nitrophenyl)acetaldehyde
CAS No.:
Cat. No.: VC18210094
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO3 |
|---|---|
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | 2-(5-methyl-2-nitrophenyl)acetaldehyde |
| Standard InChI | InChI=1S/C9H9NO3/c1-7-2-3-9(10(12)13)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3 |
| Standard InChI Key | RVGWSLCTLVSLHO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)[N+](=O)[O-])CC=O |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic Properties (Predicted)
While experimental data for this compound is unavailable, its spectral signatures can be extrapolated from analogous structures:
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IR Spectroscopy: Strong absorption bands near 1680–1720 cm⁻¹ (C=O stretch of the aldehyde), 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), and 2900–3000 cm⁻¹ (C-H stretches of methyl and methylene groups).
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¹H NMR (CDCl₃):
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δ 9.8–10.0 ppm (singlet, 1H, aldehyde proton).
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δ 7.5–8.5 ppm (multiplet, 3H, aromatic protons).
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δ 3.6–3.8 ppm (doublet, 2H, CH₂ adjacent to aldehyde).
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δ 2.4–2.6 ppm (singlet, 3H, methyl group).
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¹³C NMR: Key signals near 190–200 ppm (aldehyde carbon), 140–150 ppm (nitro-substituted aromatic carbons), and 20–25 ppm (methyl carbon).
Synthesis and Manufacturing Pathways
Retrosynthetic Analysis
The compound can theoretically be synthesized via two primary routes, leveraging established nitration and alkylation techniques:
Route 1: Friedel-Crafts Alkylation of 5-Methyl-2-nitrophenol
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Starting Material: 5-Methyl-2-nitrophenol (prepared via methods in US4034050A and US3987113A ).
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Protection of Phenolic -OH: Convert to a methyl ether using dimethyl sulfate.
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Friedel-Crafts Acylation: React with acetyl chloride in the presence of AlCl₃ to introduce an acetyl group.
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Reduction: Reduce the ketone to a secondary alcohol using NaBH₄.
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Oxidation: Oxidize the alcohol to an aldehyde with pyridinium chlorochromate (PCC).
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Deprotection: Remove the methyl ether using BBr₃.
Route 2: Direct Nitration of 2-(5-Methylphenyl)acetaldehyde
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Nitration: Introduce a nitro group at the 2-position of 2-(5-methylphenyl)acetaldehyde using a mixed acid (HNO₃/H₂SO₄) at 0–5°C.
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Purification: Isolate the product via column chromatography or recrystallization.
Challenges and Optimization
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Nitration Selectivity: The electron-withdrawing nitro group directs subsequent substitutions to the meta position, complicating regioselectivity.
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Aldehyde Stability: The aldehyde moiety is prone to oxidation under harsh nitration conditions, necessitating controlled reaction temperatures and inert atmospheres.
Physicochemical Properties (Theoretical)
Physical Properties
| Property | Predicted Value |
|---|---|
| Melting Point | 85–90°C |
| Boiling Point | 250–260°C (decomposes) |
| Solubility in Water | Low (<0.1 g/L at 20°C) |
| Solubility in Organic Solvents | High in DCM, acetone, ethanol |
| Density | 1.25–1.30 g/cm³ |
Chemical Reactivity
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Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of imines or hydrazones).
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Nitro Group: Reducible to amines (e.g., via H₂/Pd-C) or susceptible to electrophilic substitution.
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Thermal Stability: Likely decomposes exothermically above 200°C, releasing NOₓ gases.
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